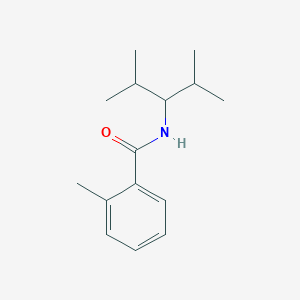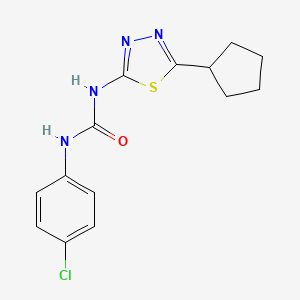![molecular formula C15H19BrN2O B5808936 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine](/img/structure/B5808936.png)
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine, also known as BPEP, is a chemical compound that has been the focus of scientific research in recent years. BPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in a variety of physiological processes, including learning and memory, anxiety, and addiction. The purpose of
Mécanisme D'action
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. When mGluR5 is activated by glutamate, it triggers a cascade of intracellular signaling pathways that can lead to changes in neuronal activity and synaptic plasticity. This compound binds to the same site on mGluR5 as glutamate, but does not activate the receptor. Instead, this compound blocks the effects of glutamate on mGluR5, thereby reducing neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce anxiety-like behavior in rodents, and to attenuate the rewarding effects of drugs of abuse such as cocaine and alcohol. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Huntington's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has several advantages as a tool for studying mGluR5 function in the laboratory. For example, this compound is highly selective for mGluR5, and does not interact with other glutamate receptors. This compound is also relatively stable and can be administered orally or intraperitoneally to animals. However, there are also some limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life in the body, which can make it difficult to achieve sustained mGluR5 blockade. This compound can also have off-target effects at high doses, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine and mGluR5. One direction is to investigate the role of mGluR5 in other physiological processes, such as pain, inflammation, and metabolism. Another direction is to develop more potent and selective mGluR5 antagonists that can be used as therapeutic agents for neurological and psychiatric disorders. Finally, there is a need for more research on the long-term effects of mGluR5 blockade, including potential effects on cognitive function and neuronal plasticity.
Méthodes De Synthèse
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine can be synthesized through a multistep process that involves the reaction of 4-bromobenzaldehyde with ethylpiperazine to form 1-(4-bromobenzyl)-4-ethylpiperazine, which is then reacted with acryloyl chloride to form this compound. The synthesis method has been described in detail in several scientific publications.
Applications De Recherche Scientifique
1-[3-(4-bromophenyl)acryloyl]-4-ethylpiperazine has been used extensively in scientific research to study the role of mGluR5 in various physiological processes. For example, this compound has been used to investigate the role of mGluR5 in anxiety and depression, addiction, and neurodegenerative diseases. This compound has also been used as a tool to manipulate mGluR5 activity in animal models of these diseases.
Propriétés
IUPAC Name |
(E)-3-(4-bromophenyl)-1-(4-ethylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O/c1-2-17-9-11-18(12-10-17)15(19)8-5-13-3-6-14(16)7-4-13/h3-8H,2,9-12H2,1H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXLNTCRFLLOZFH-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C=CC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C(=O)/C=C/C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(hydroxyimino)(imidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B5808855.png)
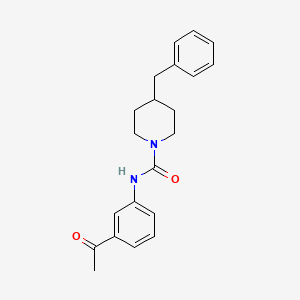
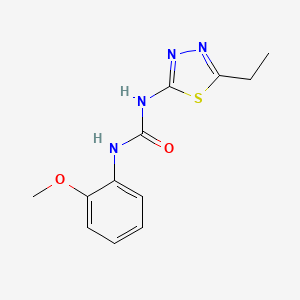
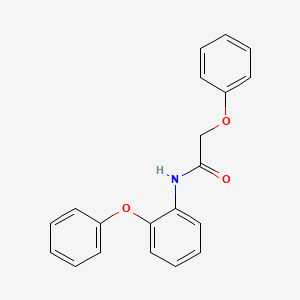
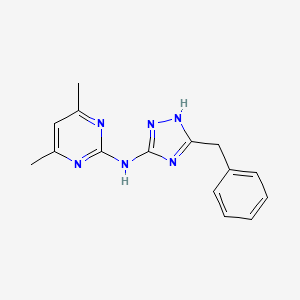
![4-benzyl-5-[(2,4-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5808899.png)

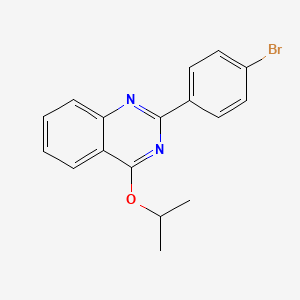
![N'-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5808926.png)
![N-(4-ethylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B5808932.png)
